molecular formula C12H11N3O2 B3025287 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159697-38-7

3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3025287
CAS No.: 1159697-38-7
M. Wt: 229.23 g/mol
InChI Key: BHRZNAQUASSHRL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 1159697-38-7) is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . This compound belongs to the pyrazole chemical class, which is a five-membered heterocyclic ring known for its wide spectrum of biological activities and its prominence in medicinal chemistry research . Pyrazole derivatives are extensively investigated as key scaffolds in developing novel therapeutic agents and are reported to possess anti-inflammatory, antimicrobial, anticancer, and anti-tubercular activities, among others . The specific substitution pattern of this molecule, featuring a 3,4-dimethoxyphenyl group and a nitrile functionality, makes it a versatile intermediate or building block for the synthesis of more complex molecules in drug discovery programs . Researchers utilize this compound in exploratory studies to generate new leads with potential high efficacy. This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-16-10-4-3-8(5-11(10)17-2)12-9(6-13)7-14-15-12/h3-5,7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZNAQUASSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate under basic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group at the 4-position and the pyrazole NH proton are primary reactive sites. For example:

  • Hydrazine cyclocondensation : Reaction with substituted hydrazines forms fused pyrazolo-pyrazole systems. In a study, 3-chloro-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile reacted with methylhydrazine or phenylhydrazine to yield 1,2,3,3a-tetrahydro-4-(3,4-dimethoxyphenyl)-2-(substituted)pyrazolo[3,4-c]pyrazol-3-amines (yields: 68–73%) .

Reagent Product Conditions Yield
Methylhydrazine1,2,3,3a-Tetrahydro-4-(3,4-dimethoxyphenyl)-2-methylpyrazolo[3,4-c]pyrazoleEthanol, reflux, 4h68%
Phenylhydrazine1,2,3,3a-Tetrahydro-4-(3,4-dimethoxyphenyl)-2-phenylpyrazolo[3,4-c]pyrazoleEthanol, reflux, 4h73%

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions. For instance:

  • Formation of hexahydroquinolines : Reacting with cyclohexylamine derivatives under reflux conditions in ethanol generates 1,4,5,6,7,8-hexahydroquinoline-3-carbonitriles via nucleophilic attack at the nitrile carbon .

Reagent Product Conditions Yield
Cyclohexylamine1-Cyclohexyl-4-(3,4-dimethoxyphenyl)hexahydroquinolineEthanol, reflux, 8h73%

Functionalization via Sulfonamide Linkage

The nitrile group can be functionalized to form sulfonamide derivatives:

  • Sulpha drug conjugation : Reacting with sulfapyridine or sulfadiazine produces 3-(4-(pyridin/pyrimidin-2-ylsulfonyl)phenylamino)-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitriles .

Sulpha Drug Product Conditions Yield
Sulfapyridine3-(4-(Pyridin-2-ylsulfonyl)phenylamino)-5-(3,4-dimethoxyphenyl)pyrazoleEthanol, reflux, 8h65%

Hydrolysis and Oxidation

The nitrile group is hydrolyzed to carboxylic acids or oxidized to amides under controlled conditions:

  • LiAlH4 reduction : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (analogous structures) are reduced to alcohols, suggesting potential pathways for nitrile reduction .

Key Structural Insights

  • Spectroscopic data : IR spectra show characteristic peaks at 2215–2240 cm⁻¹ (C≡N stretch) and 1635–1672 cm⁻¹ (C=N) .

  • NMR shifts : Protons on the pyrazole ring resonate at δ 5.1–5.6 ppm (C4-H and C5-H), while methoxy groups appear at δ 3.7–3.85 ppm .

Scientific Research Applications

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

  • Anticancer Properties : Compounds similar to 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of tyrosine kinases .
  • Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers, suggesting their application in treating inflammatory diseases.
  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives possess activity against various microbial strains, making them candidates for antibiotic development.

Anticancer Research

A study focused on the development of PROteolysis TArgeting Chimeras (PROTACs) highlighted the role of pyrazole derivatives in targeting specific proteins involved in cancer progression. The incorporation of this compound into these chimeras has shown promise in selectively degrading target proteins like MLKL (mixed lineage kinase domain-like protein) involved in necroptosis .

Anti-inflammatory Applications

Research has indicated that compounds with similar structures to this compound can modulate inflammatory pathways. For instance, studies have demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis or other chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and therapeutic effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of pyrazole-4-carbonitrile derivatives is heavily influenced by substituents on the phenyl ring and pyrazole core. Key structural analogues include:

Compound Name Substituents on Pyrazole Core Key Structural Features
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 4-Methoxyphenyl at position 3, amino at position 5 Lacks the 3,4-dimethoxy substitution; amino group enhances hydrogen-bonding potential.
3-Nitro-1H-pyrazole-4-carbonitrile Nitro group at position 3 Electron-withdrawing nitro group increases electrophilicity, potentially altering reactivity.
6-Amino-4-(4-methoxyphenyl)-pyrano[2,3-c]pyrazole-5-carbonitrile Fused pyranopyrazole system Additional pyran ring modifies planarity and steric bulk, affecting binding to enzymes.
Curcumin analog (3,4-dimethoxyphenyl-substituted cyclopentanone) Non-pyrazole carbocyclic core Shared 3,4-dimethoxyphenyl group; highlights substituent-driven antioxidant activity.

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound improves antioxidant activity compared to mono-methoxy analogues (e.g., IC₅₀ values in DPPH assays) .
  • Nitrile groups enhance stability and serve as hydrogen-bond acceptors, influencing interactions with biological targets like enzymes .

Key Observations :

  • Deep eutectic solvents (e.g., K₂CO₃:glycerol) offer eco-friendly advantages over traditional solvents, aligning with green chemistry principles .
  • Multi-component reactions simplify synthesis but may require stringent purification steps .

Antioxidant Activity (DPPH Scavenging) :

Compound IC₅₀ (μg/mL) Notes Reference
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile Not reported Predicted to be <50 μg/mL based on structural analogs .
2,3-Dihydro-1H-pyrazole-4-carbonitriles 28–42 3,4-Dimethoxy substitution correlates with lower IC₅₀ (higher potency).
Curcumin analog (3e) 18.5 ± 1.2 Carbocyclic analog with similar substituents; highlights role of conjugation.

Antimicrobial Activity (MIC Values in μg/mL) :

Compound Bacteria (E. coli) Fungi (C. albicans) Reference
This compound Not reported Not reported
2,3-Dihydro-1H-pyrazole-4-carbonitriles 32–64 64–128
Triazole-pyrazole hybrids 16–32 32–64

Key Observations :

  • Methoxy groups enhance membrane permeability, improving antimicrobial efficacy .
  • Triazole hybrids show superior activity due to synergistic effects from the triazole moiety .

Biological Activity

Overview

3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes a 3,4-dimethoxyphenyl group and a carbonitrile moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, anticancer, and antimicrobial domains.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease processes. It may function by inhibiting key signaling pathways, potentially affecting cellular proliferation and inflammation responses. The precise mechanisms are still under investigation but suggest a multifaceted role in modulating biological functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of pyrazoles can induce cell cycle arrest and apoptosis in cancer cell lines. A notable study reported that certain pyrazole derivatives demonstrated IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines, surpassing the efficacy of conventional chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
10cHCT-1161.82
10cHePG-25.55
10cMCF-72.86
DoxorubicinHCT-1165.23
DoxorubicinHePG-24.50
DoxorubicinMCF-74.17

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research findings indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–85%76–93%
Dexamethasone76%86%

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22μg/mL0.22\,\mu g/mL for certain derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. .

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli<0.25

Case Studies

  • Anticancer Efficacy : A study highlighted the efficacy of pyrazole derivatives in inducing apoptosis in prostate cancer cells through the modulation of apoptotic pathways . The results indicated a significant reduction in cell viability correlating with increased concentrations of the compound.
  • Anti-inflammatory Mechanisms : Another research project examined the impact of this compound on inflammatory pathways in vitro, demonstrating a marked decrease in cytokine release from activated macrophages . This suggests potential applications in treating chronic inflammatory conditions.

Q & A

What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile?

Basic
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, describes a CuAAC approach using 5-azido-1H-pyrazole-4-carbonitrile and ethynylbenzene, yielding triazole-pyrazole hybrids in 66% yield after purification by flash chromatography . Key reagents include CuSO₄ (0.2 equiv), sodium ascorbate (1.0 equiv), and a THF/water solvent system (1:1) at 50°C for 16 hours.

How can reaction conditions be optimized to improve yields in CuAAC-based syntheses?

Advanced
Optimization involves adjusting catalyst loading, solvent polarity, and temperature. achieved 66% yield with 0.2 equiv CuSO₄, but increasing catalyst concentration (e.g., 0.3–0.5 equiv) may enhance reaction rates. Solvent systems like DMF/water (3:1) could improve solubility of hydrophobic intermediates. Monitoring reaction progress via TLC or LC-MS (as in ) ensures timely termination to minimize byproduct formation .

Which spectroscopic methods are critical for characterizing this compound?

Basic
Standard techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 14.28 ppm for pyrazole NH in DMSO-d₆ ).
  • IR Spectroscopy : Confirms nitrile stretch (~2242 cm⁻¹) and functional groups like triazoles (1541 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., HRMS m/z 236.0807 for C₁₂H₈N₆ ).

How to resolve discrepancies in NMR data for derivatives?

Advanced
Contradictions arise from tautomerism (e.g., pyrazole NH vs. triazole protons) or solvent effects. For example, reports δ 7.54 ppm for pyrazole protons in CDCl₃, while uses DMSO-d₆ (δ 14.28 ppm). Use variable-temperature NMR or deuterated solvents to stabilize tautomers. Cross-reference with X-ray data (e.g., ’s monoclinic crystal structure) to confirm substituent positions .

What role does the nitrile group play in the compound’s reactivity?

Basic
The nitrile group serves as an electron-withdrawing moiety, enhancing electrophilicity for nucleophilic additions (e.g., forming imines or amidoximes). demonstrates its utility in constructing fused heterocycles via condensation with aldehydes or hydrazides .

How can computational methods predict biological interactions of this compound?

Advanced
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) using crystallographic data ( ). Molecular docking against targets like kinases (e.g., using AutoDock Vina) may predict binding affinities. Validate with in vitro assays, as seen in ’s anti-inflammatory studies .

What are the pharmacological applications of pyrazole-carbonitrile derivatives?

Basic
These derivatives are explored as anti-cancer, anti-inflammatory, and antimicrobial agents. highlights their role as intermediates in synthesizing triazole hybrids with potential kinase inhibition . notes their use in developing materials with optical properties .

What challenges arise in crystallographic analysis due to substituent effects?

Advanced
Methoxy groups (3,4-dimethoxyphenyl) introduce steric hindrance and affect crystal packing. ’s monoclinic structure (space group P21/c) required SHELXL refinement ( ) to resolve disorder. High-resolution data (≤1.0 Å) and twin refinement may be necessary for accurate models .

How to analyze and mitigate byproducts in azide-based syntheses?

Advanced
Common byproducts include unreacted azides or over-alkylated derivatives. used flash chromatography (cyclohexane/EtOAc gradients) to isolate the target compound (88% yield). LC-MS monitoring ( ) identifies side products early, enabling solvent or stoichiometry adjustments .

How does the methoxy substitution pattern influence electronic properties?

Advanced
The 3,4-dimethoxy groups donate electron density via resonance, altering the pyrazole ring’s electrophilicity. Compare IR data (: 1541 cm⁻¹ for triazole) with analogs lacking methoxy groups. X-ray diffraction ( ) reveals bond length variations (e.g., C–O ~1.36 Å), which correlate with Hammett σ values for reactivity predictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile
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3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile

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